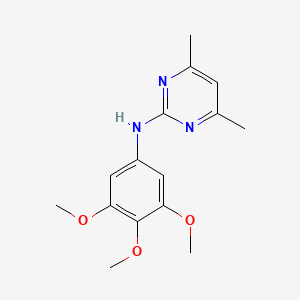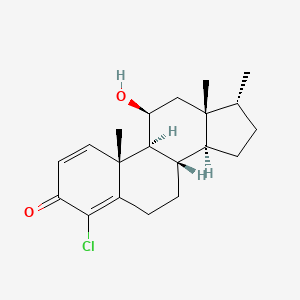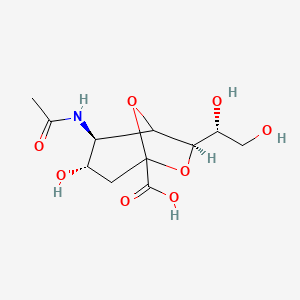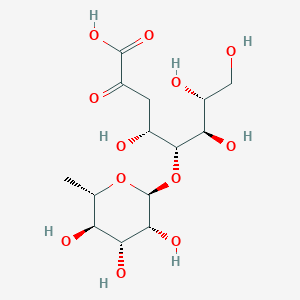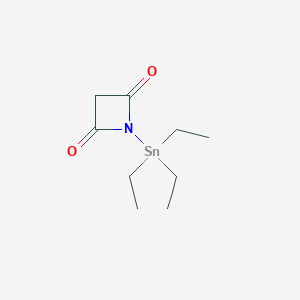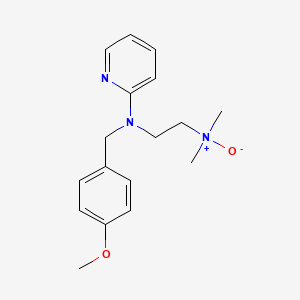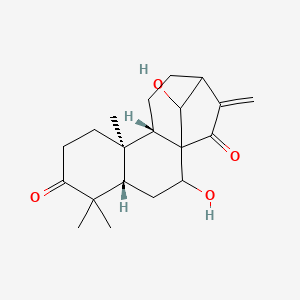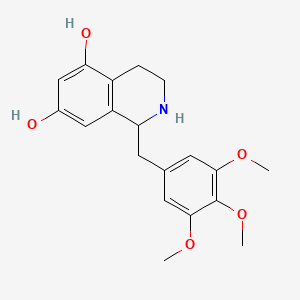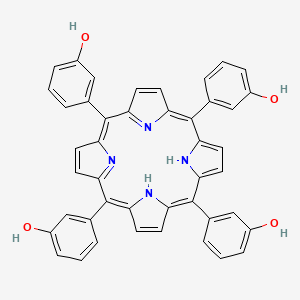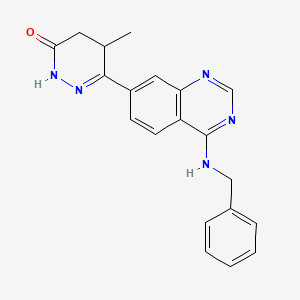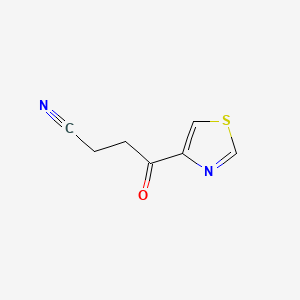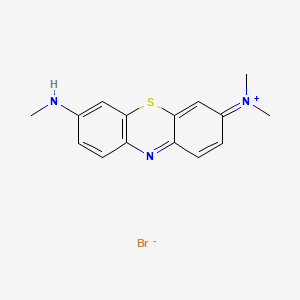
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium is an organic cation that is phenothiazin-5-ium substituted by dimethylamino and amino groups at positions 3 and 7 respectively. The chloride salt is the histological dye 'azure B'.
Applications De Recherche Scientifique
1. Crystallography and Solid-State Properties
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium bromide, commonly known as Methylene Blue, has been studied for its crystallography and solid-state properties. Notably, two new crystalline phases of Methylene Blue have been characterized, revealing insights into its stacking geometry and supramolecular interactions, which are significant in the context of material science and drug formulation (Canossa, Predieri, & Graiff, 2018).
2. Biomedical and Biological Activity
This compound's derivatives are notable for their light-induced reactions with biological substrates, offering potential applications in biomedical fields. Their roles in biological staining, interaction with proteins, and their antiviral, antibacterial, and antitumor activities have been extensively reviewed (Moura & Cordeiro, 2003).
3. DNA Interactions and Photocleavage
Research has also been conducted on derivatives of this compound for their ability to interact with DNA. For example, a study on a bis-phenothiazinium photosensitizer showed enhanced photocleavage of plasmid DNA, suggesting potential applications in genetic research and therapy (Wilson et al., 2008).
4. Environmental and Industrial Applications
In environmental science, this compound has been used as a pollutant model to study the reduction of harmful dyes. The nanocatalytic reduction of Methylene Blue to its reduced counterpart has applications in various industrial fields (Begum et al., 2019).
5. Electrochemical Studies
Electrochemical genosensors have utilized Methylene Blue for detecting its binding to DNA. This is crucial in the development of DNA biosensors, highlighting its significance in bioanalytical chemistry (Kara et al., 2002).
6. Nonlinear Optical Properties
This compound's nonlinear optical properties have been studied, revealing potential applications in photonics and optical technologies (Badran, 2012).
7. Resistance to Photoinactivation
Methylene Blue, as a reversible inhibitor, has been researched for its resistance to photoinactivation, which is crucial in understanding its stability and efficacy in various applications, including therapeutic uses (Tacal et al., 2013).
Propriétés
Numéro CAS |
7508-40-9 |
|---|---|
Nom du produit |
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium bromide |
Formule moléculaire |
C15H16N3S+ |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;bromide |
InChI |
InChI=1S/C15H15N3S.BrH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H |
Clé InChI |
KKGWEPLBCABCDN-UHFFFAOYSA-O |
SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Br-] |
SMILES canonique |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloromethyl (8xi,9xi,11beta,14xi,17alpha)-17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate](/img/structure/B1198990.png)

